molecular formula C12H17N3O2 B1399707 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1284359-48-3

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B1399707
CAS No.: 1284359-48-3
M. Wt: 235.28 g/mol
InChI Key: KSDMNBQAJLHWNO-UHFFFAOYSA-N
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Description

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a complex organic compound that features a tetrahydrofuran ring fused with a pyridopyridazine structure

Scientific Research Applications

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of the compound “2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” are currently unknown. The compound is structurally similar to pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

Based on its structural similarity to pyrrolopyrazine derivatives , it may interact with its targets in a similar manner. Pyrrolopyrazine derivatives have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given its structural similarity to pyrrolopyrazine derivatives , it may affect similar pathways. Pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 23528 , which may influence its pharmacokinetic properties.

Result of Action

Based on its structural similarity to pyrrolopyrazine derivatives , it may have similar effects. Pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature may influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed carboamination and carboalkoxylation reactions. These reactions involve the addition of a tetrahydrofuran-2-yl methyl group to a pyridopyridazine precursor under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different substituents.

    Pyridopyridazine derivatives: Compounds with similar pyridopyridazine structures but different functional groups.

Uniqueness

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its specific combination of a tetrahydrofuran ring and a pyridopyridazine structure.

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12-6-9-7-13-4-3-11(9)14-15(12)8-10-2-1-5-17-10/h6,10,13H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDMNBQAJLHWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 2
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 3
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 4
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 5
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 6
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

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